molecular formula C17H13N5O2 B6569783 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 946308-40-3

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B6569783
CAS No.: 946308-40-3
M. Wt: 319.32 g/mol
InChI Key: CQSQWVBZKSZPEF-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O2 and its molecular weight is 319.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.10692467 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They are often involved in receptor-ligand interactions, suggesting that this compound may interact with specific receptors in the body .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties . These properties, along with the planar structure of tetrazole, favor the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This is advantageous for receptor-ligand interactions, suggesting that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, which could potentially impact the bioavailability of this compound .

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the properties of tetrazoles can be influenced by various factors, including temperature, ph, and the presence of other substances . These factors could potentially influence the action and efficacy of this compound.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSQWVBZKSZPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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